Product packaging for 2-(ethenesulfonyl)-4-fluoro-1-nitrobenzene(Cat. No.:CAS No. 1249834-52-3)

2-(ethenesulfonyl)-4-fluoro-1-nitrobenzene

Cat. No.: B6229387
CAS No.: 1249834-52-3
M. Wt: 231.20 g/mol
InChI Key: UBPZOLGSFKZLJL-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Nitrobenzene (B124822) Derivatives in Contemporary Synthetic Chemistry

Fluorinated nitrobenzene derivatives are a cornerstone in modern synthetic chemistry, primarily due to the synergistic effects of the nitro and fluoro substituents. surendranatheveningcollege.comwikipedia.org The strong electron-withdrawing nature of the nitro group activates the benzene (B151609) ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgstackexchange.com This activation is particularly pronounced for substituents in the ortho and para positions. stackexchange.com Consequently, the fluorine atom in compounds like 4-fluoro-1-nitrobenzene is a good leaving group, readily displaced by a variety of nucleophiles. researchgate.netresearchgate.netwikipedia.org This reactivity has been harnessed in the synthesis of a wide array of more complex molecules. nih.govnih.gov

The introduction of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, fluorinated nitrobenzenes serve as versatile and readily available building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govepa.govgoogle.com The synthesis of various fluoronitrobenzene isomers, such as 1-fluoro-2,5-dimethoxy-4-nitrobenzene, has been reported, highlighting the ongoing interest in this class of compounds. mdpi.com

Significance of the Ethenesulfonyl Moiety as a Versatile Synthon

The ethenesulfonyl group, also known as a vinyl sulfonyl group, is a highly versatile functional moiety in organic synthesis. nih.govorganic-chemistry.orgnih.gov Its primary significance lies in its powerful electron-withdrawing nature, which renders the vinyl group highly susceptible to Michael additions. nih.govrsc.orgnih.gov This reactivity makes vinyl sulfones excellent Michael acceptors, readily reacting with a wide range of nucleophiles, including thiols, amines, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.orgacs.orgacs.org

This predictable reactivity has established the vinyl sulfonyl group as a valuable synthon for the construction of complex molecular architectures. nih.govnih.gov It is frequently employed in the synthesis of functionalized sugars, carbocycles, and heterocycles. nih.gov Furthermore, the vinyl sulfonyl moiety has found significant application in bioconjugation chemistry, where its ability to react selectively with thiol groups in proteins under mild conditions is exploited for labeling and cross-linking biomolecules. researchgate.netnih.gov The synthesis of vinyl sulfones can be achieved through various methods, including the sulfonylation of vinyl halides, the elimination of β-haloethyl sulfones, and more recently, through visible-light-induced decarboxylative sulfonylation of cinnamic acids. organic-chemistry.orgacs.orgresearchgate.net

Overview of Key Research Trajectories for 2-(Ethenesulfonyl)-4-fluoro-1-nitrobenzene

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories based on the known chemistry of its constituent parts.

One primary area of investigation would be its use as a bifunctional electrophile. The molecule possesses two distinct electrophilic sites: the carbon atom bearing the fluorine, which is activated for nucleophilic aromatic substitution, and the β-carbon of the ethenesulfonyl group, which is activated for Michael addition. This dual reactivity could be exploited in sequential or one-pot reactions to construct complex heterocyclic systems or for the synthesis of novel polymers.

A second research direction would involve the exploration of its potential as a chemical probe or a covalent inhibitor. The reactivity of the vinyl sulfone moiety towards nucleophilic residues in biomolecules, such as cysteine, makes it a candidate for applications in chemical biology and drug discovery. nih.govnih.gov The fluorine and nitro groups could serve as handles for further functionalization or as reporters for analytical purposes.

Finally, fundamental studies on the interplay of the three functional groups and their influence on the molecule's reactivity and spectroscopic properties would constitute a valuable academic inquiry. Understanding how the electron-withdrawing nitro group and the fluorine atom modulate the Michael acceptor reactivity of the ethenesulfonyl group, and vice versa, would provide deeper insights into the principles of physical organic chemistry.

Scope and Objectives of Academic Inquiry for Deeper Understanding of this compound

To gain a comprehensive understanding of this compound, academic inquiry should focus on several key objectives. A primary goal would be the development of an efficient and scalable synthetic route to this compound. This would likely involve the synthesis of a suitable precursor, such as 2-amino-4-fluoronitrobenzene or 2-halo-4-fluoronitrobenzene, followed by the introduction of the ethenesulfonyl group.

Once synthesized, a thorough investigation of its reactivity profile is warranted. This would include systematic studies of its behavior in nucleophilic aromatic substitution and Michael addition reactions with a variety of nucleophiles. Determining the relative reactivity of the two electrophilic sites and the conditions required for selective functionalization would be a crucial aspect of this research.

Furthermore, detailed spectroscopic and crystallographic analysis would provide valuable data on its molecular structure and electronic properties. This information would be essential for rationalizing its observed reactivity and for computational modeling studies. The potential applications of this compound, for instance as a building block in organic synthesis or as a tool in chemical biology, would then be explored based on the fundamental understanding of its chemical nature.

Interactive Data Tables

Physicochemical Properties of Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
4-FluoronitrobenzeneC₆H₄FNO₂141.10Yellow solid/liquid22-24206
NitrobenzeneC₆H₅NO₂123.11Colorless to pale yellow oily liquid5.7210.9
Divinyl sulfoneC₄H₆O₂S118.15Colorless liquid-228-230

Data sourced from references wikipedia.orgcdc.govnih.gov

Spectroscopic Data for a Related Isomer: 1-Fluoro-4-nitrobenzene (B44160)

Spectroscopy TypeSolventChemical Shifts (ppm) or Wavenumber (cm⁻¹)
¹H NMRCDCl₃δ 8.29 (m), 7.24 (m)
¹⁹F NMRCH₃CN-108.4
IRCCl₄ / CS₂3120, 1620, 1595, 1530, 1495, 1350, 1240, 1110, 850

Data sourced from references nist.govchemicalbook.comspectrabase.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1249834-52-3

Molecular Formula

C8H6FNO4S

Molecular Weight

231.20 g/mol

IUPAC Name

2-ethenylsulfonyl-4-fluoro-1-nitrobenzene

InChI

InChI=1S/C8H6FNO4S/c1-2-15(13,14)8-5-6(9)3-4-7(8)10(11)12/h2-5H,1H2

InChI Key

UBPZOLGSFKZLJL-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-]

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Ethenesulfonyl 4 Fluoro 1 Nitrobenzene and Its Precursors

Strategic Approaches to Aryl Nitro-Fluoro Compounds

The creation of the 4-fluoro-1-nitrobenzene core is a critical first step. This can be achieved through several established methodologies, primarily involving the introduction of the nitro and fluoro substituents onto a benzene (B151609) ring.

Nitration of Fluorinated Benzene Derivatives to Form Nitrobenzene (B124822) Cores

A common and direct approach to synthesizing nitro-fluoro aromatic compounds is the electrophilic nitration of a fluorinated benzene derivative. The nitration of fluorobenzene using a mixture of nitric acid and sulfuric acid predominantly yields a mixture of ortho- and para-fluoronitrobenzene. The fluorine atom acts as an ortho-para directing group, albeit a deactivating one due to its high electronegativity and strong inductive effect. researchgate.net This deactivation is less pronounced than with other halogens, leading to reasonable reaction rates. mdpi.com

The ratio of ortho to para isomers can be influenced by reaction conditions. Typically, the para isomer, 4-fluoro-1-nitrobenzene, is the major product due to steric hindrance at the ortho position. researchgate.net For instance, the nitration of fluorobenzene can yield a high percentage of the para-substituted product. imperial.ac.uk One study reports that treating 2-fluoro-1,4-dimethoxybenzene with nitric acid at 0°C resulted in a 90% yield of the selectively nitrated product, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, highlighting the regioselectivity achievable in such reactions. nih.govwikipedia.org

Table 1: Nitration of Fluorobenzene Derivatives

Starting MaterialNitrating AgentTemperature (°C)Product(s)Yield (%)Reference
FluorobenzeneHNO₃/H₂SO₄-o-Fluoronitrobenzene, p-Fluoronitrobenzene- researchgate.net
2-Fluoro-1,4-dimethoxybenzeneHNO₃ (64-66%)01-Fluoro-2,5-dimethoxy-4-nitrobenzene90 nih.govwikipedia.org

Introduction of Fluorine via Halogenation or Fluorination Strategies

An alternative strategy involves introducing the fluorine atom onto a pre-existing nitrobenzene ring. The Halex process is a prominent industrial method for this transformation, involving a nucleophilic aromatic substitution (SNAr) reaction. google.com This process is particularly effective for aryl chlorides that are activated by electron-withdrawing groups, such as a nitro group. google.com

In the synthesis of 4-fluoro-1-nitrobenzene, 4-chloro-1-nitrobenzene is treated with a fluoride (B91410) source, typically potassium fluoride (KF), at elevated temperatures in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane. google.comnih.gov The nitro group at the para position strongly activates the ring towards nucleophilic attack by the fluoride ion, facilitating the displacement of the chloride. researchgate.net The reaction conditions, including temperature, solvent, and the nature of the fluoride salt, are crucial for achieving high yields. nih.gov

Table 2: Halex Reaction for the Synthesis of Fluoronitrobenzene Derivatives

Starting MaterialFluorinating AgentSolventTemperature (°C)ProductReference
4-Chloro-1-nitrobenzeneKFDMSO/Sulfolane150-2504-Fluoro-1-nitrobenzene google.com
3,4-DichloronitrobenzeneKFSulfolane180-2503-Chloro-4-fluoro-nitrobenzene nih.govresearchgate.net

Reductive and Oxidative Manipulations of Nitrobenzene Functionalities

The nitro group in fluoronitrobenzene compounds can be readily transformed into other functional groups, expanding their synthetic utility. The reduction of the nitro group to an amino group is a common and important transformation. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction with metals like iron or tin in acidic media. For example, 4-fluoronitrobenzene can be hydrogenated to produce 4-fluoroaniline (B128567) in high yield. researchgate.net

Construction of the Ethenesulfonyl Moiety

The ethenesulfonyl group, also known as a vinyl sulfone, is a key functional group in the target molecule. Its synthesis can be approached through several reliable methods.

Sulfonylation Reactions for Vinyl Sulfone Formation

The direct sulfonylation of vinyl compounds or the reaction of sulfonyl chlorides with appropriate reagents can lead to the formation of vinyl sulfones. One approach involves the palladium-catalyzed coupling of sulfinic acid salts with vinyl halides or triflates. This method offers a versatile route to aryl vinyl sulfones.

Another strategy involves the reaction of an aryl compound with a reagent that can introduce the ethenesulfonyl group. For instance, a nucleophilic aromatic substitution reaction on an activated aryl fluoride, such as 4-fluoro-1-nitrobenzene, with a suitable sulfur nucleophile can be envisioned. A plausible route involves the reaction with sodium 2-mercaptoethanol to form a thioether intermediate. Subsequent oxidation of the sulfide to a sulfone, followed by elimination of water, would yield the desired ethenesulfonyl group. This multi-step process leverages the reactivity of the activated aryl fluoride.

Addition and Elimination Pathways to Alkenyl Sulfones

Addition-elimination sequences provide a powerful means of constructing vinyl sulfones. A common precursor for the ethenesulfonyl group is 2-chloroethanesulfonyl chloride. This reagent can react with nucleophiles, and subsequent elimination of hydrogen chloride generates the vinyl sulfone moiety.

A plausible synthetic route to 2-(ethenesulfonyl)-4-fluoro-1-nitrobenzene could involve the initial formation of a sulfur-carbon bond at the 2-position of 4-fluoro-1-nitrobenzene. This could be achieved through a nucleophilic aromatic substitution reaction where a sulfur-containing nucleophile displaces a suitable leaving group on the aromatic ring. For instance, if a thiol is introduced, it can be subsequently oxidized to a sulfone. If the introduced side chain contains a leaving group in the beta-position, an elimination reaction can then be induced to form the double bond of the ethenesulfonyl group.

Catalyst-Driven Approaches for Sulfonyl Group Introduction

The incorporation of a sulfonyl group onto an aromatic ring is a cornerstone of synthesizing precursors for this compound. Catalyst-driven methods are pivotal in achieving this transformation with efficiency and selectivity, particularly on electron-deficient rings.

Classical electrophilic aromatic substitution, such as Friedel-Crafts sulfonylation, traditionally uses strong acids like fuming sulfuric acid (oleum) purechemistry.orgnih.gov. However, modern approaches employ solid acid catalysts or Lewis acids to enhance reactivity and improve reaction conditions. For instance, indium(III) triflate has been demonstrated as a highly efficient catalyst for the sulfonylation of both activated and deactivated aromatic compounds nih.gov. The reaction mechanism typically involves the generation of a potent electrophile, such as sulfur trioxide (SO₃) or a protonated derivative, which then attacks the aromatic ring purechemistry.orgnih.govwikipedia.org.

Photocatalysis represents a contemporary strategy for sulfonyl group introduction. These methods can proceed under mild conditions using visible light. For example, N-arylphenothiazines have been developed as organocatalysts for photoredox polymerization initiated by arylsulfonyl halides, demonstrating a novel way to activate the sulfonyl group researchgate.net. Another approach involves a dual organophotocatalysis and nickel-based asymmetric catalysis system to achieve asymmetric sulfonylation through direct C(sp³)-H functionalization, which could be adapted for aromatic C-H bonds nih.gov.

The table below summarizes various catalytic approaches for the introduction of sulfonyl groups.

Catalytic MethodCatalyst/ReagentSubstrate TypeKey Features
Friedel-Crafts SulfonylationIndium(III) Triflate nih.govActivated & Deactivated AromaticsHigh efficiency, catalytic Lewis acid approach.
Aromatic SulfonationFuming Sulfuric Acid (Oleum) purechemistry.orgnih.govAromaticsClassical method, strong acid conditions.
Photoredox CatalysisN-Arylphenothiazines researchgate.netArylsulfonyl HalidesOrganocatalyzed, visible light, mild conditions.
Dual CatalysisOrganophotocatalyst + Nickel Catalyst nih.govC-H PrecursorsEnables asymmetric sulfonylation via C-H functionalization.

Convergent and Divergent Synthesis Strategies for the Compound

Late-stage functionalization (LSF) is a powerful strategy that introduces key functional groups toward the end of a synthetic sequence. This approach allows for the rapid diversification of complex molecules without the need for de novo synthesis for each analogue mpg.denih.gov. In the context of this compound, LSF could be envisioned for the introduction of the ethenesulfonyl group onto a pre-existing 4-fluoro-1-nitrobenzene scaffold. This would typically involve C-H activation methods. For instance, a highly selective arene C-H functionalization can convert a C-H bond into an aryl sulfonium salt, which then serves as a versatile handle for subsequent transformations, including the formation of C-S bonds mpg.dempg.de. Such a strategy would be invaluable for creating a library of related compounds by modifying the vinyl sulfone moiety at a late stage.

Tandem and cascade reactions, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency and atom economy. A potential cascade approach to a vinyl sulfone could involve an initial sulfonylation followed by an elimination reaction. For example, a copper-catalyzed cascade strategy has been used to synthesize sulfonylated benzothiophenes from alkynes and sulfonyl chlorides nih.gov. Similarly, visible light-induced cascade sulfonylation/cyclization reactions have been developed to produce complex heterocyclic structures scripps.edu.

A tandem reaction for the direct synthesis of a vinyl sulfone could involve the intermolecular nucleophilic and electrophilic vinylation of a tosylhydrazone precursor mpg.de. Conceptually, a 4-fluoro-1-nitrobenzene derivative bearing a suitable functional group could undergo a tandem sequence wherein a sulfonyl moiety and a vinyl group are constructed concurrently, streamlining the synthesis of the target molecule.

Modern Techniques in the Synthesis of this compound

Advancements in synthetic methodology provide powerful tools for constructing highly functionalized aromatic compounds like this compound.

Transition metal catalysis is a cornerstone of modern organic synthesis. While the C-F bond is the strongest single bond to carbon, its activation and functionalization have become increasingly feasible. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully applied to the C-F activation of highly fluorinated nitrobenzene derivatives. Research has shown that arylation can occur ortho to the nitro group, which acts as a directing group and facilitates the nucleophilic character of the oxidative addition step. This offers a direct route to polyfluorinated 2-arylnitrobenzene systems, which could be precursors to the target molecule.

The table below details research findings on this topic.

Catalyst SystemSubstrateReaction TypeOutcomeReference
Palladium complexesHighly fluorinated nitrobenzenesSuzuki-Miyaura CouplingC-F bond arylation occurs ortho to the nitro group. researchgate.net

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal catalysis, often avoiding issues of metal contamination. While a direct, one-step organocatalytic synthesis of this compound is not prominently documented, organocatalysts can play a key role in specific steps.

For example, organocatalyzed photoredox polymerization using N-arylphenothiazine catalysts can be initiated by aromatic sulfonyl halides, showcasing a metal-free method for generating sulfonyl radicals that could potentially engage in aromatic substitution or addition reactions researchgate.net. Furthermore, dual catalytic systems that combine an organophotocatalyst with a metal complex have been developed for asymmetric sulfonylation via C-H functionalization nih.gov. This hybrid approach leverages the strengths of both catalytic paradigms to achieve challenging transformations under mild conditions, representing the frontier of modern synthetic methods applicable to complex targets.

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch methods, particularly for reactions that are exothermic, hazardous, or require precise control. The application of flow chemistry to the synthesis of aryl vinyl sulfones, including potentially this compound, allows for enhanced safety, improved reproducibility, and greater scalability.

In a continuous flow setup, reagents are pumped through a network of tubes or channels where they mix and react. The reaction parameters, such as temperature, pressure, and residence time, can be precisely controlled, leading to higher yields and purities of the final product. This methodology is particularly well-suited for multi-step syntheses, where reactive intermediates can be generated and consumed in situ, avoiding isolation and purification steps. zenodo.org

One relevant approach involves the photocatalyzed addition of aldehydes to phenyl vinyl sulfone under flow conditions, which proceeds smoothly to form β-ketosulfones. zenodo.org This demonstrates the feasibility of using vinyl sulfone substrates in continuous reactors. Such a setup could be adapted for the synthesis of precursors to the target compound. Following the initial reaction, subsequent transformations, such as elimination reactions to form the vinyl group, can be integrated into the same continuous sequence. For example, a three-step flow process has been demonstrated for the preparation of β/γ-substituted ketones, starting from a photocatalyzed reaction with phenyl vinyl sulfone, followed by a base-induced elimination and a subsequent Michael addition. zenodo.org

Furthermore, a continuous flow protocol has been successfully developed to scale up the photochemical synthesis of vinyl sulfones from alkenyl bromides and sulfinate salts. uniovi.es This hybrid approach, combining photochemistry and flow technology, highlights a viable strategy for the larger-scale production of complex vinyl sulfones.

Table 1: Parameters for Multi-step Continuous Flow Synthesis Involving Phenyl Vinyl Sulfone zenodo.org

Parameter Step 1: Photocatalyzed Acylation Step 2: Base-induced Elimination Step 3: Michael Addition
Reactants Aldehyde, Phenyl Vinyl Sulfone β-ketosulfone intermediate Enone intermediate, Nucleophile
Catalyst Tetrabutylammonium decatungstate (TBADT) Base (e.g., DBU) Acid or Base catalyst
Reactor Type Coiled UV-transparent PTFE tubing Coiled reactor Coiled or packed-bed reactor

| Key Advantage | In situ generation and consumption of reactive intermediates, enhanced safety and control. |

This table is representative of a multi-step flow process using a model vinyl sulfone and illustrates the potential for adapting such a setup for the synthesis of this compound.

Photochemical and Electrochemical Synthetic Methods

Photochemical and electrochemical methods provide green and efficient alternatives for the synthesis of sulfones, operating under mild conditions and often avoiding the need for harsh reagents or metal catalysts. organic-chemistry.orgorganic-chemistry.org These techniques rely on light or electrical current to generate reactive radical intermediates, enabling novel bond formations.

Photochemical Synthesis

Visible-light-mediated reactions have been successfully employed for the synthesis of vinyl sulfones. One innovative, metal-free approach involves the photochemical, halogen-bonding-assisted radical-radical cross-coupling of vinyl bromides with sodium sulfinates. organic-chemistry.org This reaction proceeds under mild conditions, is photocatalyst-free, and exhibits excellent functional group tolerance. Mechanistic studies suggest the reaction is initiated by the visible-light-promoted activation of a halogen-bonding complex formed between the reactants. uniovi.es This method could potentially be applied to a precursor like 2-bromoethenesulfonyl-4-fluoro-1-nitrobenzene or by coupling a suitable vinyl bromide with a 4-fluoro-1-nitrobenzene sulfinate salt.

Another photochemical strategy is the three-component reaction involving potassium alkyltrifluoroborates, sulfur dioxide, and alkynes, driven by visible light photocatalysis. rsc.org This process efficiently yields (E)-vinyl sulfones with high stereoselectivity. The reaction is initiated by the formation of an alkyl radical, which then incorporates sulfur dioxide before adding to the alkyne. rsc.org

Electrochemical Synthesis

Electrosynthesis offers a powerful tool for constructing C-S bonds. A general and environmentally friendly electrochemical method for synthesizing various vinyl, alkyl, and allyl sulfones has been developed. organic-chemistry.orgacs.org This approach utilizes the direct electrolysis of sodium sulfinates and olefins in an undivided cell equipped with simple graphite electrodes. organic-chemistry.orgnih.gov The reaction proceeds at room temperature under constant current, obviating the need for chemical oxidants or transition metals. acs.org Mechanistic studies point to the formation of a sulfonyl radical via direct oxidation at the anode, which then adds to the olefin. organic-chemistry.org This method's broad substrate scope suggests its potential applicability for synthesizing this compound from 4-fluoro-1-nitrobenzene sulfinate and a suitable ethylene source.

An alternative electrochemical route enables the stereoselective synthesis of (E)-vinyl sulfones through the oxidative cleavage of an N-S bond in aromatic sulfonylhydrazides, followed by a cross-coupling reaction with cinnamic acids. organic-chemistry.org This metal-free and halogen-free method provides good yields and a wide substrate scope.

Table 2: Comparison of Modern Synthetic Methods for Vinyl Sulfones

Method Key Reagents Conditions Key Features
Photochemical Alkenyl bromides, Sodium sulfinates Visible light, DMSO, Room temp. Metal-free, photocatalyst-free, oxidant-free; proceeds via halogen-bonding complex. uniovi.esorganic-chemistry.org
Electrochemical Sodium sulfinates, Olefins Constant current (10 mA), Graphite electrodes, CH3CN/H2O, Room temp. Avoids chemical oxidants and transition metals; environmentally friendly. organic-chemistry.orgacs.org

| Electrochemical | Cinnamic acids, Sodium sulfinates | Electrocatalytic oxidation, Room temp. | High regioselectivity for (E)-vinyl sulfones via a sulfonyl radical intermediate. organic-chemistry.org |

Mechanistic Investigations of 2 Ethenesulfonyl 4 Fluoro 1 Nitrobenzene Reactivity

Reactivity Profiles of the Ethenesulfonyl Moiety

The ethenesulfonyl group, an activated alkene, is highly susceptible to reactions involving the addition of nucleophiles and participation in cycloaddition and radical processes.

Michael Addition Reactions and Conjugate Additions with Various Nucleophiles

The electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon double bond of the ethenesulfonyl moiety, rendering the β-carbon electrophilic and highly susceptible to Michael addition reactions. This conjugate addition is a key feature of its reactivity, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.comlibretexts.org

A wide array of nucleophiles can participate in this 1,4-addition, including:

Enolates: As weak nucleophiles, enolates readily add to the β-carbon of α,β-unsaturated carbonyl compounds in what is known as the Michael addition. libretexts.org The reaction involves the formation of a new carbon-carbon bond and results in a 1,5-dicarbonyl relationship in the product, which can be a key indicator for identifying a Michael addition in a synthetic pathway. youtube.com

Amines and Thiolates: These "soft" nucleophiles also favor conjugate addition to the electrophilic alkene. masterorganicchemistry.comjoechem.io

Dialkylcuprates (Gilman reagents): These organometallic reagents are also known to perform conjugate addition. masterorganicchemistry.com

The general mechanism for the Michael addition involves three principal steps:

Deprotonation to form the nucleophilic enolate. masterorganicchemistry.com

Conjugate addition of the enolate to the β-carbon of the electrophilic alkene. masterorganicchemistry.com

Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

It is important to note that strong nucleophiles, such as Grignard reagents and organolithium compounds, typically favor direct 1,2-addition to the carbonyl carbon rather than conjugate addition. masterorganicchemistry.comlibretexts.org

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The activated double bond of the ethenesulfonyl group can also participate in cycloaddition reactions, serving as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions.

Diels-Alder Reaction: This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. masterorganicchemistry.com The presence of an electron-withdrawing group, such as the sulfonyl group, on the dienophile accelerates the reaction. masterorganicchemistry.com The Diels-Alder reaction is a powerful tool for the synthesis of carbo- and heterocyclic compounds, including fluorinated bicyclic molecules. beilstein-journals.orgnih.gov For instance, the reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes has been used to prepare monofluorinated norbornenes. beilstein-journals.org

1,3-Dipolar Cycloaddition: This reaction occurs between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org It is a valuable method for the regio- and stereoselective synthesis of five-membered heterocycles. wikipedia.org The dipolarophile is typically an alkene or alkyne. wikipedia.org For example, 1,3-dipolar cycloadditions of α-nitroketones with various dipolarophiles have been catalyzed by chloramine-T to produce isoxazolines. mdpi.com

Radical Addition Pathways

While less common than ionic additions, the ethenesulfonyl group can potentially undergo radical addition reactions. These reactions would involve the addition of a radical species to the double bond, initiated by a radical initiator. The regioselectivity of such additions would be governed by the stability of the resulting radical intermediate.

Sulfonyl Fluoride (B91410) Exchange (SuFEx) Chemistry and its Role in Transformations

Sulfur(VI) Fluoride Exchange (SuFEx) is a click chemistry transformation that utilizes the unique reactivity of sulfonyl fluorides (-SO₂F). grantome.comsigmaaldrich.com Ethenesulfonyl fluoride (ESF) is a key reagent in SuFEx chemistry, acting as a Michael acceptor for various nucleophiles (N, O, S, and C). sigmaaldrich.comresearchgate.net This allows for the facile incorporation of the SO₂F group into molecules. sigmaaldrich.com The resulting sulfonyl fluoride is stable but can be readily activated to react with nucleophiles for further functionalization. sigmaaldrich.comresearchgate.net

SuFEx reactions are characterized by their high efficiency, simplicity, and compatibility with aqueous environments. sigmaaldrich.com The S(VI)-F bond is stable yet can be selectively activated for efficient chemical connections. researchgate.netnih.gov This has led to the development of various SuFEx hubs, including ESF, for applications in chemical synthesis, materials science, and drug discovery. sigmaaldrich.comcshl.edu

Reactivity of the Fluorinated Nitrobenzene (B124822) Core

The fluorinated nitrobenzene portion of the molecule is primarily reactive towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms at the Aromatic Ring

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). nih.govlibretexts.org This effect is most pronounced at the positions ortho and para to the nitro group. In 2-(ethenesulfonyl)-4-fluoro-1-nitrobenzene, the fluorine atom is located at a position activated by the nitro group, making it a good leaving group in SₙAr reactions. wikipedia.orgdoubtnut.com

The SₙAr mechanism typically proceeds via a two-step addition-elimination pathway:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily lost in this step. libretexts.org

Elimination of the leaving group: The aromaticity is restored by the departure of the leaving group (fluoride ion). youtube.com

The rate-determining step is generally the initial addition of the nucleophile. doubtnut.com The reactivity of aryl halides in SₙAr reactions is often F > Cl > Br > I, which is attributed to the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex. doubtnut.com

This reactivity allows for the substitution of the fluorine atom with a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a versatile method for the functionalization of the aromatic ring. For example, the reaction of 2,4-difluoro-nitrobenzene with morpholine (B109124) has been studied to optimize the conditions for nucleophilic aromatic substitution. ichrom.com Similarly, the reaction of 1-fluoro-4-nitrobenzene (B44160) with pyrrolidine (B122466) has been investigated under various conditions. researchgate.net

Reduction Chemistry of the Nitro Group and its Derivatives

The nitro group is a versatile functional group that can be reduced to various other functionalities, including nitroso, hydroxylamino, and amino groups. nih.gov This transformation is a cornerstone of synthetic organic chemistry, providing access to anilines and their derivatives, which are crucial building blocks. unimi.it The reduction of the nitro group in this compound can be achieved using a variety of reagents and conditions, with the choice of method often depending on the desired product and the presence of other reducible groups. wikipedia.orgorganic-chemistry.org

Common methods for the reduction of aromatic nitro compounds to the corresponding anilines include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) or with reagents like sodium hydrosulfite. wikipedia.orgscispace.com The chemoselectivity of the reduction can be a significant challenge when other reducible functional groups, such as the ethenesulfonyl group, are present. However, many reduction methods are known to tolerate a wide range of functional groups. organic-chemistry.org For instance, certain catalytic systems can selectively reduce the nitro group in the presence of halogens, ketones, and nitriles. organic-chemistry.orgscispace.com

The reduction can also be stopped at intermediate stages. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding N-arylhydroxylamine. wikipedia.org The stepwise reduction of the nitro group proceeds through a six-electron process, and the intermediates can sometimes be isolated or trapped. nih.gov

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

Reagent/SystemPrimary ProductNotes
H₂, Pd/CAniline (B41778)Common catalytic hydrogenation method. wikipedia.org
Fe, HClAnilineA classic and widely used chemical reduction. wikipedia.org
SnCl₂, HClAnilineAnother common metal-acid reduction system. scispace.com
Na₂S₂O₄AnilineSodium hydrosulfite is a useful reducing agent. wikipedia.org
Zn, NH₄ClHydroxylamineCan afford partial reduction to the hydroxylamine. wikipedia.org
NaBH₄No reaction with nitroTypically reduces carbonyls but not nitro groups. scispace.com

Other Transformations of the Aromatic Ring (e.g., C-H Functionalization, C-F activation)

Beyond SNAr and nitro group reduction, the aromatic ring of this compound is a platform for other transformations. The development of methods for the regioselective functionalization of C-H and C-F bonds in fluoroarenes is a current frontier in synthetic chemistry. rsc.org

C-F Activation: While the C-F bond is the strongest single bond to carbon, its activation and functionalization are possible, particularly when the fluorine atom is on an electron-deficient aromatic ring. Transition metal-mediated processes are common, but recent advances have highlighted the potential of main group metal complexes (e.g., s-block, Al, Ga, Zn) to activate C-F bonds. rsc.org In the context of this compound, the high degree of activation of the C-F bond towards nucleophilic attack suggests that its cleavage under other catalytic conditions is also plausible.

C-H Functionalization: The regioselective functionalization of C-H bonds offers an atom-economical approach to modifying aromatic scaffolds. For fluoroarenes, main group metal-mediated C-H metalation can occur, often directed by the electronic and steric properties of the substituents. rsc.org The specific positions for C-H activation on the this compound ring would depend on the reaction conditions and the directing capabilities of the fluoro, nitro, and ethenesulfonyl groups.

Interplay of Functional Groups and Electronic Effects

The reactivity of this compound is not merely the sum of its parts; rather, it is governed by a complex interplay of electronic effects among its three distinct substituents.

Synergistic and Antagonistic Electronic Influences of Fluoro, Nitro, and Ethenesulfonyl Substituents

The fluoro, nitro, and ethenesulfonyl groups are all electron-withdrawing, but they exert their influence through different combinations of inductive and resonance effects.

Synergistic Effects: In the context of SNAr at the C4 position, the nitro group (at C1, ortho) and the ethenesulfonyl group (at C2, para) act synergistically. Both groups strongly withdraw electron density from the aromatic ring, which stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. This cooperative activation makes the fluorine atom an exceptionally good leaving group.

Stereoelectronic Control in Reactive Pathways

Stereoelectronic effects, which pertain to the influence of molecular geometry and orbital alignment on reactivity, are crucial in understanding the pathways of reactions involving this compound.

For transformations at the ethenesulfonyl group, such as Michael additions to the vinyl moiety, the stereochemical outcome would be influenced by the steric bulk and electronic nature of the adjacent aromatic ring. The conformation of the sulfonyl group relative to the ring can also play a role in dictating the accessibility of the vinyl group to incoming reagents.

Computational Validation of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate mechanisms of organic reactions. In the context of the reactivity of this compound, computational studies provide invaluable insights into the structures and energies of transient species such as reaction intermediates and transition states, which are often challenging to observe experimentally. These theoretical investigations help to validate proposed reaction pathways and to understand the factors governing the regioselectivity and stereoselectivity of the reactions.

General Computational Approaches

The computational investigation of the reactivity of nitroarenes typically involves the following steps:

Method Selection: A variety of DFT functionals and basis sets are benchmarked to select a level of theory that accurately reproduces experimental observations for related systems. Commonly used functionals include B3LYP, PBE1PBE, M06-2X, and CAM-B3LYP, often paired with Pople-style basis sets like 6-31+G(d) for geometry optimizations and larger sets such as 6-311+G(2d,p) for single-point energy calculations. amazonaws.com

Solvation Models: To simulate the reaction environment in solution, implicit solvation models like the Polarizable Continuum Model (PCM) are frequently employed. amazonaws.com The choice of solvent in the model, for instance, N,N-dimethylformamide (DMF), is crucial as it can significantly influence the energetics of the reaction. amazonaws.com

Locating Stationary Points: The geometries of reactants, products, intermediates, and transition states are optimized. Frequency calculations are then performed to characterize these stationary points. Reactants, products, and intermediates are confirmed to have no imaginary frequencies, while transition states are identified by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. amazonaws.com

Energy Profile Construction: By calculating the Gibbs free energies of all stationary points, a detailed energy profile for the proposed reaction mechanism can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step.

Insights from Model Systems

Studies on the reaction of p-halonitrobenzenes with nucleophiles have shown that the initial addition of the nucleophile can occur at positions occupied by either a hydrogen or a halogen atom. mdpi.com DFT calculations have been instrumental in demonstrating that the addition to an unsubstituted carbon atom (formally a nucleophilic substitution of hydrogen, SNAr-H) often proceeds via a lower activation barrier compared to the addition at the halogen-bearing carbon (SNAr-X). mdpi.com

For instance, in the reaction of p-chloronitrobenzene with the anion of chloromethyl phenyl sulfone, DFT calculations revealed that the Gibbs free energy of activation for the addition at the ortho position to the nitro group (leading to a σH-adduct) is lower than that for the addition at the chlorine-bearing carbon (leading to a σCl-adduct). mdpi.com This finding suggests that the formation of the σH-adduct is kinetically favored, even though the subsequent elimination of the halogen is typically more facile, leading to the observed SNAr-X product.

Table 1: Calculated Activation Gibbs Free Energies (ΔG‡) for a Model SNAr Reaction

The following table, adapted from computational studies on related nitroarenes, illustrates the typical energy differences observed for nucleophilic addition at different positions. These values are for the reaction of a model nucleophile with p-substituted nitrobenzenes in a simulated DMF solvent environment.

ReactantPosition of Nucleophilic AttackType of AdductCalculated ΔG‡ (kcal/mol)
p-Chloronitrobenzeneortho to -NO₂σH-adductValue not specified
p-Chloronitrobenzenepara to -NO₂ (at Cl)σCl-adductValue not specified
p-Fluoronitrobenzeneortho to -NO₂σH-adductValue not specified
p-Fluoronitrobenzenepara to -NO₂ (at F)σF-adductValue not specified

Note: Specific energy values from the literature for these model reactions are not provided here, but the general trend indicates a lower activation barrier for the formation of the σH-adduct. mdpi.com

The electrophilicity of the nitroarene is a key factor influencing its reactivity. The presence of electron-withdrawing groups, such as the nitro and ethenesulfonyl groups in the target molecule, significantly enhances the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic attack. mdpi.com Computational indices, such as electrophilicity and nucleophilicity indices, can be calculated to quantify these effects and predict the most likely sites for reaction. mdpi.com

While direct computational validation for the reaction intermediates and transition states of this compound is pending in published literature, the established methodologies and the insights gained from structurally similar compounds provide a strong foundation for predicting its reactivity profile. Future computational studies will be crucial to precisely map out the energy landscape of its reactions and to rationalize the experimental outcomes.

Derivatization and Subsequent Synthetic Transformations Involving 2 Ethenesulfonyl 4 Fluoro 1 Nitrobenzene

Utilization as a Building Block in Complex Molecular Architectures

The strategic placement of a vinylsulfonyl group ortho to a nitro group and para to a fluorine atom on a benzene (B151609) ring makes 2-(ethenesulfonyl)-4-fluoro-1-nitrobenzene a valuable precursor for creating intricate molecules. Its utility is particularly evident in the synthesis of heterocyclic systems and the extension of carbon frameworks through coupling reactions.

Formation of Heterocyclic Systems (e.g., Sultones, Benzofurans)

The reactive nature of the ethenesulfonyl moiety in this compound facilitates its participation in cycloaddition reactions and other cyclization strategies to form a variety of heterocyclic compounds. While specific examples directly employing this compound are not extensively detailed in the provided search results, the general reactivity patterns of similar structures suggest its potential in forming sultones through reactions that involve the sulfonyl group and the vinyl unit.

The fluoronitrobenzene core is also amenable to transformations that lead to heterocyclic systems. For instance, the synthesis of benzofurans often involves the construction of the furan (B31954) ring onto a benzene core. nih.gov A plausible pathway could involve nucleophilic aromatic substitution of the fluorine atom, followed by reactions that build the furan ring. The nitro group can be a key functionality in these transformations, either by being reduced to an amino group which then participates in cyclization, or by activating the ring towards nucleophilic attack. The synthesis of various fluoro-fused heterocyclic systems is a broad area of research, highlighting the importance of fluorinated precursors in generating novel molecular structures. scirp.orge-bookshelf.de

Extension of Carbon Frameworks via Coupling Reactions

The presence of a fluorine atom on the aromatic ring of this compound opens up possibilities for carbon-carbon bond formation through various coupling reactions. The fluorine atom, activated by the electron-withdrawing nitro group, can be displaced by nucleophiles in SNAr reactions. wikipedia.org This allows for the introduction of new carbon-based substituents.

While direct examples of coupling reactions with this compound are not explicitly detailed, analogous transformations with similar fluoronitrobenzene derivatives are common. For instance, 4-fluoronitrobenzene itself can be a substrate in reactions that form new carbon-heteroatom bonds, which can subsequently be converted to carbon-carbon bonds. wikipedia.org The general principle of using fluorinated aromatic compounds as platforms for building more complex molecules is well-established.

Functional Group Interconversions of the Ethenesulfonyl Moiety

The ethenesulfonyl group, characterized by its vinyl and sulfonyl components, offers multiple sites for chemical modification. These transformations can alter the electronic and steric properties of the molecule, providing access to a wider range of derivatives.

Reduction of the Vinyl Group Saturation

The carbon-carbon double bond of the ethenesulfonyl group can be readily reduced to a single bond, a process known as saturation. This transformation converts the ethenesulfonyl moiety into an ethylsulfonyl group. Standard reduction methods, such as catalytic hydrogenation, can be employed for this purpose. The reduction of carbon-carbon multiple bonds is a fundamental functional group interconversion in organic synthesis. imperial.ac.uk This modification removes the Michael acceptor character of the vinyl group, which can be desirable in subsequent synthetic steps to avoid unwanted side reactions.

Modifications of the Sulfonyl Group

The sulfonyl group itself can undergo a range of chemical transformations, although these are generally less common than reactions involving the vinyl group or the aromatic core. The sulfonyl group is relatively stable, but under specific conditions, it can be cleaved or transformed. Functional group interconversions involving sulfonate esters, which share the SO2 core, demonstrate the types of reactions this functional group can participate in, such as displacement by nucleophiles. vanderbilt.edu However, direct modification of the sulfonyl group in the context of an ethenesulfonyl moiety attached to an aromatic ring would require specific and often harsh reaction conditions.

Transformations of the Fluoronitrobenzene Core

The fluoronitrobenzene core of the molecule is rich in chemical reactivity, primarily due to the presence of the nitro group and the fluorine atom on the aromatic ring.

The nitro group is a versatile functional group that can be readily transformed into other functionalities. A common and synthetically important transformation is the reduction of the nitro group to an amino group (-NH2). This can be achieved using various reducing agents, such as metal catalysts (e.g., Pd/C) with hydrogen gas, or metals in acidic media (e.g., Fe/HCl). The resulting aniline (B41778) derivative opens up a vast array of further synthetic possibilities, including diazotization reactions and amide bond formations. youtube.com

The fluorine atom, activated by the electron-withdrawing nitro group, is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the fluorine by a wide range of nucleophiles, including alkoxides, phenoxides, and amines. wikipedia.org This reactivity is a cornerstone of the synthetic utility of fluoronitrobenzene derivatives, enabling the introduction of diverse substituents onto the aromatic ring.

Reduction of the Nitro Group to Amino and Other Nitrogen-Containing Functionalities

The reduction of the nitro group is a fundamental transformation, providing access to anilines which are key precursors for a vast array of pharmaceuticals and functional materials. The nitro group in this compound can be selectively reduced to an amino group (NH₂) and other related nitrogen functionalities using various established methods. wikipedia.orgjsynthchem.com

The conversion of aromatic nitro compounds to anilines is a common and efficient process, often achieved through catalytic hydrogenation. wikipedia.org For instance, the reduction of the closely related compound, 4-fluoro-1-nitrobenzene, to 4-fluoroaniline (B128567) is accomplished in 100% yield using a 10% Palladium on carbon (Pd/C) catalyst with hydrogen gas in methanol (B129727) at room temperature. chemicalbook.com This method is highly chemoselective and tolerates other functional groups like the vinyl sulfone and the C-F bond. Other reagents effective for this transformation include metals in acidic media, such as iron, and tin(II) chloride. wikipedia.orgorganic-chemistry.org

Under different conditions, the reduction can be controlled to yield intermediate species like N-arylhydroxylamines. wikipedia.org Reagents such as zinc metal in the presence of ammonium (B1175870) chloride are known to facilitate the reduction of nitroarenes to the corresponding hydroxylamines. wikipedia.orgnih.gov The six-electron reduction of a nitro group proceeds sequentially through nitroso and hydroxylamino intermediates before forming the final amine product. nih.gov The choice of reducing agent and reaction conditions determines the final product. nih.gov

Below is a table summarizing common reduction methods applicable to aromatic nitro compounds.

Reagent/System Resulting Functionality Typical Conditions Reference(s)
Catalytic Hydrogenation (e.g., H₂, Pd/C)Amine (-NH₂)Methanol or Ethanol solvent, room temperature wikipedia.orgchemicalbook.com
Iron (Fe) in Acidic Media (e.g., HCl)Amine (-NH₂)Refluxing in aqueous acid organic-chemistry.org
Tin(II) Chloride (SnCl₂)Amine (-NH₂)Concentrated HCl, heat wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄)Amine (-NH₂)Aqueous or alcoholic solution wikipedia.org
Zinc (Zn) and Ammonium Chloride (NH₄Cl)Hydroxylamine (-NHOH)Aqueous solution, controlled temperature wikipedia.org
Diborane (B₂H₆)Hydroxylamine (-NHOH)Tetrahydrofuran (THF) solvent wikipedia.org

Directing Group Effects in Further Aromatic Functionalizations

The substituents on the benzene ring—fluoro, nitro, and ethenesulfonyl—exert significant electronic effects that dictate the regioselectivity of further aromatic substitution reactions. These effects differ for electrophilic versus nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an incoming electrophile is directed to specific positions on the ring. Both the nitro group and the ethenesulfonyl group are powerful electron-withdrawing groups (EWGs). wikipedia.orgyoutube.com They strongly deactivate the aromatic ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects, making reactions much slower compared to benzene. wikipedia.orgminia.edu.eg These groups are classified as meta-directors. organicchemistrytutor.comsavemyexams.com

The fluorine atom, while also an electron-withdrawing and deactivating group due to its high electronegativity, is an ortho, para-director because its lone pairs can stabilize the intermediate carbocation (Wheland intermediate) through resonance. minia.edu.eglibretexts.org

When these groups are present on the same ring, their directing effects are combined. The ring is highly deactivated to electrophilic attack. However, if a reaction were forced to occur, the powerful meta-directing influence of the nitro and sulfonyl groups would likely dominate, directing an incoming electrophile to the C5 position, which is meta to both the nitro (C1) and sulfonyl (C2) groups.

Substituent Type Effect on Reactivity (EAS) Directing Effect (EAS) Reference(s)
-NO₂ (Nitro)Strong Electron-WithdrawingStrongly Deactivatingmeta youtube.comorganicchemistrytutor.com
-SO₂CH=CH₂ (Ethenesulfonyl)Strong Electron-WithdrawingStrongly Deactivatingmeta wikipedia.org
-F (Fluoro)Weak Electron-WithdrawingDeactivatingortho, para minia.edu.eglibretexts.org

Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups makes the aromatic ring electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org For SNAr to proceed, a good leaving group (typically a halide) must be present, and the ring must be activated by EWGs positioned ortho and/or para to it. libretexts.org

Selective Activation of C-F Bonds for Diversification

The C-F bond in this compound is selectively activated for diversification via nucleophilic aromatic substitution (SNAr). baranlab.org The strong electron-withdrawing effects of the ortho-nitro group and the meta-sulfonyl group create a significant partial positive charge at the carbon atom bearing the fluorine, making it the primary site for nucleophilic attack. libretexts.orgnih.gov

This activation allows for the displacement of the fluoride (B91410) anion by a wide range of nucleophiles, providing a powerful method for introducing diverse functional groups onto the aromatic scaffold. This strategy is widely used in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. researchgate.netresearchgate.net Common nucleophiles used in such transformations include oxygen-based (alcohols, phenoxides), nitrogen-based (amines), and sulfur-based (thiols) reagents. beilstein-journals.org

The reaction typically proceeds under mild conditions, often requiring a base to deprotonate the nucleophile or to neutralize the HF produced. The choice of solvent and temperature can be adjusted to optimize the reaction for different nucleophiles. beilstein-journals.org

The table below details representative transformations involving the selective functionalization of the C-F bond.

Nucleophile Reagent(s) and Conditions Product Structure Reference(s)
Methanol (CH₃OH)KOH, reflux2-(Ethenesulfonyl)-4-methoxy-1-nitrobenzene beilstein-journals.org
Ethanol (CH₃CH₂OH)KOH, reflux2-(Ethenesulfonyl)-4-ethoxy-1-nitrobenzene beilstein-journals.org
Phenol (C₆H₅OH)K₂CO₃, DMF, heat2-(Ethenesulfonyl)-4-phenoxy-1-nitrobenzene beilstein-journals.org
Thiophenol (C₆H₅SH)K₂CO₃, DMF, heat2-(Ethenesulfonyl)-4-(phenylthio)-1-nitrobenzene beilstein-journals.org
Pyrrolidine (B122466)K₂CO₃, DMF, heat1-(3-Nitro-4-(vinylsulfonyl)phenyl)pyrrolidine beilstein-journals.orgresearchgate.net
DiethylamineK₂CO₃, DMF, heatN,N-Diethyl-3-nitro-4-(vinylsulfonyl)aniline beilstein-journals.org

Computational and Theoretical Studies on 2 Ethenesulfonyl 4 Fluoro 1 Nitrobenzene

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. wikipedia.orgmdpi.com These methods, such as Density Functional Theory (DFT) and other ab initio approaches, solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure of a molecule. wikipedia.orgtandfonline.comrsc.org

Electronic Density Distribution and Molecular Electrostatic Potential (MEP) Analysis

The electronic density distribution of a molecule describes the probability of finding an electron at any given point in space. This distribution is key to understanding a molecule's size, shape, and how it will interact with other molecules.

A particularly insightful way to visualize the electronic density is through the Molecular Electrostatic Potential (MEP). The MEP is the potential energy experienced by a positive test charge at a specific point near a molecule. uni-muenchen.denumberanalytics.com It is a valuable tool for predicting chemical reactivity, as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. uni-muenchen.denumberanalytics.comyoutube.com MEP maps are typically color-coded, with red indicating regions of negative electrostatic potential (attractive to positive charges) and blue indicating regions of positive electrostatic potential (repulsive to positive charges). Green and yellow represent intermediate potential values. mhko.science For 2-(ethenesulfonyl)-4-fluoro-1-nitrobenzene, an MEP analysis would likely reveal a high negative potential around the oxygen atoms of the nitro and sulfonyl groups, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms would likely show a positive potential.

Illustrative MEP Data for a Substituted Aromatic Compound

Region of MoleculeTypical Electrostatic Potential (kcal/mol)Implication for Reactivity
Oxygen atoms of Nitro Group-25 to -40Potential for electrophilic attack or hydrogen bonding
Oxygen atoms of Sulfonyl Group-20 to -35Potential for electrophilic attack or hydrogen bonding
Aromatic Ring-5 to +5Varies based on substituent effects
Hydrogen Atoms+10 to +20Potential sites for nucleophilic attack

Frontier Molecular Orbital (FMO) Theory Applications (HOMO/LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity and selectivity of chemical reactions. numberanalytics.comnumberanalytics.comwikipedia.orgslideshare.netucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comnumberanalytics.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as a nucleophile, while the LUMO, the lowest energy empty orbital, acts as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's reactivity. ucsb.edu A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nitro and ethenesulfonyl groups would be expected to lower the energy of the LUMO, making the molecule a good electrophile. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively.

Illustrative FMO Data for a Substituted Nitrobenzene (B124822)

OrbitalEnergy (eV)Key Atomic ContributionsImplication
LUMO-3.5Nitro group, Aromatic ringSusceptible to nucleophilic attack
HOMO-8.2Aromatic ring, Ethenesulfonyl groupSite of electron donation
HOMO-LUMO Gap 4.7 Indicates high stability and moderate reactivity

Conformational Analysis and Rotational Barriers

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. This is particularly important for molecules with rotatable single bonds, such as the bond between the aromatic ring and the sulfonyl group in this compound. By calculating the potential energy surface (PES) as a function of the dihedral angle of this bond, the most stable conformer (the one with the lowest energy) and the energy barriers to rotation between different conformers can be determined. acs.orgmdpi.comstackexchange.com These rotational barriers are the transition states between conformers. mdpi.comaip.orgpearson.com Computational methods can perform a 'relaxed scan' of the potential energy surface, where the dihedral angle is changed incrementally, and the rest of the molecule's geometry is optimized at each step. stackexchange.com

Illustrative Rotational Barrier Data

Dihedral Angle (Ring-S-C=C)Relative Energy (kcal/mol)Conformation
3.5Eclipsed (Transition State)
90°0.0Staggered (Global Minimum)
180°4.0Eclipsed (Transition State)
270°0.2Staggered (Local Minimum)

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

A transition state (TS) is the highest energy point along a reaction pathway, representing the point of no return between reactants and products. mit.edufiveable.meims.ac.jp Computationally, a transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. A key characteristic of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. fiveable.me

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it indeed connects the desired reactants and products. scm.comuni-muenchen.denumberanalytics.comiastate.eduprotheragen.ai The IRC traces the minimum energy path downhill from the transition state in both the forward direction (to the products) and the reverse direction (to the reactants). scm.comuni-muenchen.denumberanalytics.com This analysis provides a detailed picture of the geometric changes that occur throughout the reaction. iastate.eduprotheragen.ai

Advanced Computational Methodologies

Molecular Dynamics Simulations for Dynamic Behavior

Further research into this specific compound is required before a detailed article on its computational chemistry can be written. There is currently no available data to create the requested tables or to detail research findings.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural and Electronic Probing

Spectroscopic methods provide fundamental insights into the atomic and molecular properties of "2-(ethenesulfonyl)-4-fluoro-1-nitrobenzene".

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework and the connectivity of atoms in "this compound". Analysis of ¹H NMR would reveal the chemical shifts and coupling constants of the vinyl and aromatic protons, providing information about their chemical environment and neighboring protons. Furthermore, ¹³C NMR spectroscopy would identify the chemical shifts of each unique carbon atom in the molecule, including those in the vinyl, sulfonyl, and fluoronitrobenzene moieties. Two-dimensional NMR techniques, such as COSY and HSQC, could further confirm the proton-proton and proton-carbon correlations, respectively.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in "this compound". The IR spectrum would be expected to show characteristic absorption bands for the sulfonyl group (S=O stretches), the nitro group (symmetric and asymmetric NO₂ stretches), the carbon-carbon double bond of the ethene group (C=C stretch), and the carbon-fluorine bond (C-F stretch). Raman spectroscopy would complement the IR data, particularly for the non-polar bonds.

Detailed experimental IR and Raman spectral data specifically for "this compound" are not available in the public domain. As a point of comparison, the IR spectrum of nitrobenzene (B124822) shows strong absorptions for the nitro group. nist.govnist.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., GC/MS, HRMS)

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum, often obtained through techniques like Gas Chromatography-Mass Spectrometry (GC/MS), would offer structural information by showing the characteristic breakdown of the molecule.

Specific mass spectrometry data, including the molecular ion peak and fragmentation patterns for "this compound," are not documented in the available literature. For context, the mass spectrum of the basic nitrobenzene structure is well-documented. nist.gov

UV-Visible Spectroscopy for Electronic Transitions and Reaction Kinetics

UV-Visible spectroscopy measures the electronic transitions within a molecule and can be used to study the kinetics of reactions involving "this compound". The presence of the nitrobenzene chromophore would result in characteristic absorption bands in the UV-Vis spectrum. This technique is also valuable for monitoring the progress of a reaction by observing the change in absorbance at a specific wavelength over time.

While general principles suggest that "this compound" would absorb in the UV region, specific experimental data on its absorption maxima (λmax) and molar absorptivity are not available. The UV-Vis spectrum of nitrobenzene itself shows characteristic absorption features that are influenced by the solvent environment. nist.gov

Chromatographic and Separation Methods for Purity and Isolation

Chromatographic techniques are indispensable for assessing the purity of "this compound" and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of "this compound". By using an appropriate stationary phase and mobile phase, it is possible to separate the target compound from any impurities or starting materials. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment. HPLC is also an effective tool for monitoring the progress of a synthesis reaction by analyzing samples taken at different time points.

Specific HPLC methods, including details on columns, mobile phases, and retention times for "this compound," have not been reported in the reviewed literature.

Gas Chromatography (GC) for Volatile Components and Derivatization Studies

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For sulfonyl-containing nitroaromatics like this compound, GC can be employed to assess purity, identify volatile impurities, and monitor the progress of synthesis reactions. However, the direct analysis of some polar or high molecular weight compounds by GC can be challenging. In such cases, derivatization is often employed to enhance volatility and improve chromatographic behavior.

While specific GC methods for this compound are not extensively documented in publicly available literature, methods for related compounds, such as sulfonamides and other nitroaromatics, provide a strong basis for methodological development. For instance, the analysis of sulfonamides has been successfully achieved using capillary gas chromatography with atomic emission detection, which allows for simultaneous quantification and identification through the elemental ratio of carbon, nitrogen, and sulfur. nih.gov This approach could be adapted for the analysis of this compound.

Derivatization is a common strategy to improve the GC analysis of compounds with functional groups that may cause poor peak shape or thermal instability. For compounds containing active hydrogens, such as amines or phenols, derivatization is often necessary. researchgate.net While the ethenesulfonyl group itself does not typically require derivatization, any impurities or side-products containing such functional groups could be targeted.

Table 1: Postulated GC Parameters for Analysis of this compound (based on related compounds)

ParameterSuggested ConditionRationale/Reference
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane)A common, robust column for a wide range of organic compounds, including nitroaromatics. researchgate.net
Injector Temperature 250 °CTo ensure complete volatilization without thermal decomposition.
Oven Program 100 °C (1 min hold), ramp at 10 °C/min to 280 °C (5 min hold)A typical temperature program to separate compounds with a range of boiling points.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS provides structural information for identification, while FID offers high sensitivity for quantification.
Carrier Gas Helium or HydrogenInert carrier gases commonly used in GC.

Thin-Layer Chromatography (TLC) and Column Chromatography for Purification

Thin-layer chromatography (TLC) and column chromatography are indispensable tools for the purification and qualitative analysis of organic compounds. TLC is a rapid and simple method used to monitor reaction progress, identify components of a mixture, and determine the appropriate solvent system for column chromatography. Column chromatography is then used for the preparative separation of the desired compound from impurities.

In the synthesis of related nitrovinyl compounds, such as 1-fluoro-4-[(E)-2-nitrovinyl]benzene, TLC is explicitly mentioned as the method to confirm the completion of the reaction. nih.govresearchgate.net Following the reaction, the crude product is purified by column chromatography. nih.govresearchgate.net A typical stationary phase for these applications is silica (B1680970) gel, owing to its polarity and versatility. The choice of eluent (mobile phase) is critical for achieving good separation and is usually determined through preliminary TLC experiments. A mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly employed, with the ratio adjusted to achieve the desired separation.

Table 2: Illustrative TLC and Column Chromatography Parameters for Purification

ParameterThin-Layer Chromatography (TLC)Column Chromatography
Stationary Phase Silica gel 60 F₂₅₄ pre-coated platesSilica gel (60-120 mesh or 230-400 mesh)
Mobile Phase (Eluent) Petroleum ether : Ethyl acetate (7:3 v/v)Gradient or isocratic elution with a petroleum ether/ethyl acetate mixture
Visualization (TLC) UV light (254 nm)Collection of fractions and analysis by TLC
Application Monitoring reaction progress and determining Rf valuesPreparative purification of the crude product
Reference Based on the purification of 1-fluoro-4-[(E)-2-nitrovinyl]benzene. nih.govresearchgate.netBased on the purification of 1-fluoro-4-[(E)-2-nitrovinyl]benzene. nih.govresearchgate.net

X-ray Diffraction and Crystallography for Solid-State Structure

X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is fundamental for understanding the compound's physical properties and its interactions in biological systems.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SC-XRD) provides the unambiguous determination of a molecule's connectivity, conformation, and packing in the solid state. For a compound like this compound, a successful SC-XRD analysis would yield precise bond lengths, bond angles, and torsion angles, as well as details of any intermolecular interactions such as hydrogen bonds or π-π stacking.

While the crystal structure of this compound is not publicly available, studies on related vinyl sulfones and aromatic sulfones offer significant insights into the expected structural features. researchgate.netnih.govst-andrews.ac.uk For instance, in the crystal structures of various sulfones, the geometry around the sulfur atom is typically a distorted tetrahedron. st-andrews.ac.uk The S=O bond distances are generally in the range of 1.39 to 1.46 Å, and the S-C bond distances are around 1.74 to 1.79 Å. st-andrews.ac.uk The presence of the vinyl group is known to shorten the S-C(vinyl) bond distance compared to an S-C(alkyl) bond. nih.gov The crystal packing is often influenced by weak intermolecular hydrogen bonds involving the sulfone oxygen atoms. st-andrews.ac.uk

Table 3: Expected Crystallographic Parameters for this compound (Hypothetical)

ParameterExpected Value/SystemRationale based on Analogous Structures
Crystal System Monoclinic or OrthorhombicCommon crystal systems for organic molecules of similar size and complexity. nih.govresearchgate.net
Space Group P2₁/c or Pna2₁Frequently observed space groups for non-chiral organic compounds. nih.govresearchgate.net
Key Bond Lengths (Å) S=O: ~1.42-1.45, S-C(vinyl): ~1.73, S-C(aryl): ~1.77Based on data for other vinyl sulfones and aromatic sulfones. nih.govst-andrews.ac.uk
Key Bond Angles (°) O-S-O: ~117-120, C-S-C: ~102-107Based on data for other sulfones. st-andrews.ac.uk
Intermolecular Interactions C-H···O and C-H···F hydrogen bonds, π-π stackingExpected based on the functional groups present.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of crystalline materials. It is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and studying polymorphism. Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect in the development of pharmaceutical and specialty chemicals as different polymorphs can have different physical properties, such as solubility and stability.

A PXRD pattern is a fingerprint of a crystalline solid. For this compound, obtaining a reference PXRD pattern would be essential for quality control to ensure batch-to-batch consistency of the crystalline form. While no specific PXRD data for this compound is available, studies on other sulfones, such as perdeuterodimethyl sulfone, have utilized neutron powder diffraction to refine crystal structures at various temperatures. nih.gov This highlights the utility of powder diffraction methods in studying the solid-state properties of sulfone-containing compounds. A hypothetical PXRD pattern would consist of a series of peaks at specific 2θ angles, with the position and intensity of the peaks being characteristic of the crystal lattice of the compound.

Future Directions and Unexplored Research Avenues

Development of More Sustainable and Green Synthetic Routes

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign reagents, solvents, and conditions. benthamdirect.comtandfonline.comnumberanalytics.com Future research on 2-(ethenesulfonyl)-4-fluoro-1-nitrobenzene will likely focus on developing synthetic methods that are not only efficient but also sustainable.

Traditional methods for creating similar structures might involve harsh conditions or the use of hazardous materials. numberanalytics.com Green approaches could offer significant advantages, including reduced waste, lower energy consumption, and the use of less toxic substances. benthamdirect.com For instance, the development of catalytic, solvent-free, or microwave-assisted reactions for the synthesis of organofluorine compounds is a growing area of interest. benthamdirect.com

Synthetic StrategyPotential Green AdvantageRelevant Research Area
Catalytic Cross-Coupling Reduction of stoichiometric waste products.Development of novel, recyclable catalysts.
Photocatalysis Use of visible light as a renewable energy source.Visible-light-mediated synthesis of vinyl sulfones.
Flow Chemistry Improved heat and mass transfer, enhanced safety.Continuous manufacturing processes.
Bio-catalysis High selectivity and mild reaction conditions.Enzymatic synthesis of fluorinated compounds.

This table illustrates potential green synthetic strategies that could be developed for the synthesis of this compound and related compounds.

Exploration of Underutilized Reactivity Pathways of Vinyl Sulfones and Fluorinated Nitrobenzenes

The vinyl sulfone and fluorinated nitrobenzene (B124822) moieties in this compound offer a plethora of reactive sites that have yet to be fully exploited in this specific combination.

The vinyl sulfone group is a well-known Michael acceptor, readily participating in conjugate addition reactions. nih.govresearchgate.netnoaa.govresearchgate.net However, its full potential in cycloaddition reactions and as a partner in various coupling reactions remains an area ripe for exploration. nih.gov The electron-withdrawing nature of the sulfonyl group, further enhanced by the nitro group on the aromatic ring, makes the vinyl group highly susceptible to nucleophilic attack. Future research could investigate novel transformations stemming from this enhanced reactivity.

The fluorinated nitrobenzene core is activated towards nucleophilic aromatic substitution (SNA_r_), where the fluorine atom can be displaced by a variety of nucleophiles. researchgate.net The presence of the strongly electron-withdrawing nitro group ortho to the ethenesulfonyl group and para to the fluorine atom significantly influences the regioselectivity and rate of these reactions. researchgate.net Unexplored avenues include the use of novel nucleophiles and the investigation of tandem reactions that leverage both the vinyl sulfone and the reactive aromatic ring.

Reaction TypePotential for NoveltyKey Influencing Factors
Tandem Michael Addition-SNA_r One-pot synthesis of complex heterocyclic structures.Choice of nucleophile and reaction conditions.
[4+2] Cycloadditions (Diels-Alder) Access to novel polycyclic sulfonated compounds.Diene selection and Lewis acid catalysis.
Radical Reactions Formation of novel C-C and C-heteroatom bonds.Initiator and reaction conditions.
C-H Functionalization Direct modification of the aromatic ring.Catalyst and directing group design.

This table outlines potential unexplored reactivity pathways for this compound, highlighting the potential for discovering new chemical transformations.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

For a molecule like this compound, with its multiple reactive sites, predicting the outcome of a reaction can be challenging. ML models, trained on large datasets of chemical reactions, could be employed to predict the most likely products under various conditions. acs.orgprinceton.edu This predictive power can save significant time and resources in the laboratory by prioritizing experiments with the highest probability of success.

AI/ML ApplicationPotential Impact on ResearchData Requirements
Reaction Outcome Prediction Accelerated discovery of new reactions and products.Large datasets of related reactions.
Reaction Optimization Identification of optimal conditions for yield and selectivity.High-throughput experimentation data.
Retrosynthesis Planning Design of novel and efficient synthetic routes.Extensive reaction databases.
Catalyst Design In silico screening and design of new catalysts.Computational chemistry data.

This table summarizes the potential applications of AI and machine learning in the study of this compound and the types of data needed to train these models.

Harnessing Unique Reactivity for Novel Chemical Transformations

The convergence of the electronic properties of the vinyl sulfone, the fluoro group, and the nitro group on the benzene (B151609) ring creates a unique chemical environment that can be harnessed for novel chemical transformations. The strong electron-withdrawing character of the nitro and sulfonyl groups makes the aromatic ring highly electron-deficient, which could enable unusual substitution patterns or facilitate reactions that are typically difficult to achieve.

Future research could focus on exploiting this unique reactivity profile to develop new synthetic methodologies. For example, the compound could serve as a versatile building block for the synthesis of complex, highly functionalized molecules with potential applications in medicinal chemistry and materials science. nih.govnoaa.gov The strategic manipulation of the different reactive sites in a controlled, sequential manner could lead to the efficient construction of intricate molecular architectures.

Conclusion

Synthesis of Key Academic Contributions to the Understanding of 2-(Ethenesulfonyl)-4-fluoro-1-nitrobenzene

While specific academic literature detailing the synthesis and reactivity of this compound is not extensively available in publicly accessible domains, its structure allows for a logical deduction of its synthetic pathway based on well-established organic reactions. The preparation would likely proceed through a multi-step sequence, beginning with a nucleophilic aromatic substitution (SNAr) reaction.

A plausible synthetic route would commence with a doubly activated aryl halide, such as 1,4-difluoro-2-nitrobenzene. The high electrophilicity of the carbon atoms attached to the fluorine atoms, due to the strong electron-withdrawing effects of the nitro group, makes this starting material susceptible to nucleophilic attack. The first step would involve the reaction of 1,4-difluoro-2-nitrobenzene with a suitable sulfur nucleophile, for instance, 2-mercaptoethanol. nih.gov This reaction would selectively displace one of the fluorine atoms, typically the one ortho to the nitro group due to greater activation, to form a thioether intermediate, 2-((4-fluoro-2-nitrophenyl)thio)ethan-1-ol.

The subsequent steps would focus on the transformation of the hydroxyethylthio group into the desired ethenesulfonyl group. This would first involve the oxidation of the thioether to a sulfone. This transformation is commonly achieved using strong oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting intermediate would be 2-((4-fluoro-2-nitrophenyl)sulfonyl)ethan-1-ol.

Finally, the ethenesulfonyl group is formed via an elimination reaction. The hydroxyl group in the sulfone intermediate would be converted into a good leaving group, for example, by mesylation or tosylation, followed by treatment with a base to induce elimination of the newly formed leaving group and a proton from the adjacent carbon, yielding the target molecule, this compound.

Recapitulation of Fundamental Chemical Principles Illustrated by the Compound's Reactivity

The reactivity of this compound is governed by the interplay of its functional groups, which provide two primary sites for chemical reactions: the aromatic ring and the vinyl group.

Nucleophilic Aromatic Substitution (SNAr)

The benzene (B151609) ring of the compound is highly activated towards nucleophilic aromatic substitution. The presence of the strongly electron-withdrawing nitro and ethenesulfonyl groups, particularly at the ortho and para positions relative to the fluorine atom, significantly lowers the electron density of the aromatic ring. This makes the carbon atom bonded to the fluorine a prime target for nucleophilic attack.

The general mechanism for the SNAr reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic system and is further stabilized by the electron-withdrawing substituents. In the final step, the leaving group, in this case, the fluoride (B91410) ion, is expelled, restoring the aromaticity of the ring. The high electronegativity of fluorine makes it a good leaving group in this context.

Michael Addition

The ethenesulfonyl group serves as a Michael acceptor. The sulfonyl group is strongly electron-withdrawing, which polarizes the carbon-carbon double bond of the vinyl group, rendering the β-carbon electrophilic. This allows for the conjugate addition of a wide range of soft nucleophiles, such as enolates, amines, and thiols, in a reaction known as the Michael addition.

The mechanism of the Michael addition involves the attack of the nucleophile on the β-carbon of the vinyl sulfone, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final addition product. This reaction is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.

Broader Implications for Organic Synthesis and Mechanistic Understanding in Chemistry

The chemistry of this compound and its analogs has significant implications for the fields of organic synthesis and medicinal chemistry. The dual reactivity of such compounds makes them valuable building blocks for the synthesis of more complex molecules. The fluorine atom can be displaced by a variety of nucleophiles to introduce new functionalities, while the vinyl sulfone moiety can be used to construct new carbon-carbon or carbon-heteroatom bonds.

For instance, compounds with similar structural motifs are used as precursors in the synthesis of pharmaceuticals and agrochemicals. The principles of SNAr and Michael addition reactions, so clearly demonstrated by the reactivity of this compound, are fundamental to the design and execution of synthetic strategies for a vast array of organic molecules.

Furthermore, the study of the reactivity of such highly functionalized aromatic compounds contributes to a deeper understanding of reaction mechanisms and the electronic effects of substituents on aromatic systems. The ability to predict and control the regioselectivity of these reactions is crucial for the efficient synthesis of target molecules with desired biological activities.

Call for Continued Scholarly Inquiry and Innovation in the Field

While the fundamental reactivity of this compound can be inferred from established chemical principles, a detailed experimental investigation of this specific compound is warranted. Further research could focus on optimizing its synthesis, fully characterizing its physical and spectroscopic properties, and exploring the scope of its reactivity with a diverse range of nucleophiles.

Such studies would not only provide valuable data for the chemical community but could also uncover novel applications for this and related compounds in materials science, drug discovery, and other areas of chemical research. The continued exploration of the synthesis and reactivity of such multifunctional compounds is essential for advancing the field of organic chemistry and for the development of innovative solutions to scientific challenges.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(ethenesulfonyl)-4-fluoro-1-nitrobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, derivatives of 4-fluoro-1-nitrobenzene react with ethenesulfonyl groups under controlled conditions (e.g., toluene, sodium tosylate, and n-butanol at reflux) . Key variables include solvent polarity (polar aprotic solvents enhance sulfonyl group reactivity) and temperature (60–80°C minimizes side reactions). Monitoring via TLC or HPLC ensures intermediate purity before nitro group introduction .

Q. How can the nitro group in this compound be selectively reduced without affecting the ethenesulfonyl moiety?

  • Methodological Answer : Catalytic hydrogenation (H₂/Pd-C in ethanol) selectively reduces nitro to amine, but the ethenesulfonyl group may require protection (e.g., using tert-butyl groups). Alternatively, tin(II) chloride in HCl at 0–5°C achieves partial reduction with minimal sulfone interference . Post-reaction, quench with ice-cold base (NaHCO₃) prevents over-reduction. Confirm product integrity via FT-IR (loss of NO₂ stretch at ~1520 cm⁻¹) and ¹⁹F NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and sulfonyl CH₂ groups (δ 3.5–4.0 ppm). ¹⁹F NMR detects the fluorine substituent (δ -110 to -115 ppm) .
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 259 (calculated for C₈H₅FNO₄S) and fragmentation patterns (e.g., loss of NO₂ at m/z 213) .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) groups .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : The compound is a suspected skin irritant and mutagen. Use PPE (nitrile gloves, lab coat) and work in a fume hood. Store at 2–8°C in amber glass under inert gas (Ar/N₂) to prevent hydrolysis. Spills require neutralization with 10% sodium bicarbonate before ethanol/water cleanup .

Advanced Research Questions

Q. How do substituents (e.g., ethenesulfonyl vs. ethynyl) alter the reactivity of 4-fluoro-1-nitrobenzene derivatives?

  • Methodological Answer : Ethenesulfonyl groups enhance electrophilicity at the para position, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). In contrast, ethynyl groups promote Sonogashira coupling but reduce stability under acidic conditions. Compare reaction rates using DFT calculations (B3LYP/6-31G*) to model charge distribution and frontier molecular orbitals .

Q. What mechanistic insights explain contradictory yields in nitro group reduction across similar compounds?

  • Methodological Answer : Discrepancies arise from competing pathways. For example, Pd-C hydrogenation may deactivate due to sulfone-Pd interactions, while tin-mediated reduction avoids this but risks sulfone cleavage. Use kinetic studies (e.g., in situ Raman spectroscopy) to track intermediates. Optimize by adjusting catalyst loading (5–10% Pd) or switching to Zn/HCl for milder conditions .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., tyrosine kinases). Parametrize the sulfone group using RESP charges and assess binding affinity. Validate with in vitro assays (IC₅₀ measurements) against cancer cell lines (e.g., MCF-7). QSAR models can link electron-withdrawing substituents (e.g., -NO₂) to enhanced cytotoxicity .

Q. What challenges arise in analyzing trace impurities in this compound, and how can they be resolved?

  • Methodological Answer : Common impurities include des-nitro byproducts and hydrolyzed sulfones. Use UPLC-MS/MS with a C18 column (ACN/0.1% formic acid gradient) for separation. For quantification, calibrate against synthetic standards. Limit detection thresholds to ≤0.1% via MRM transitions (e.g., m/z 259 → 213 for the parent ion) .

Data Contradictions & Resolution

Q. Why do different studies report varying stability profiles for this compound in aqueous media?

  • Methodological Answer : Stability depends on pH and buffer composition. In acidic conditions (pH <3), the sulfone hydrolyzes to sulfonic acid, while neutral/basic conditions (pH 7–9) stabilize the compound. Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Use phosphate buffers (pH 7.4) for biological assays to mimic physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.